notoamide D

Description

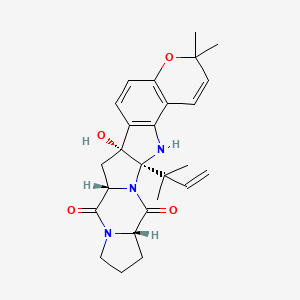

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H31N3O4 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

(1R,13S,16S,22S)-1-hydroxy-7,7-dimethyl-13-(2-methylbut-3-en-2-yl)-6-oxa-12,14,20-triazahexacyclo[11.10.0.02,11.05,10.014,22.016,20]tricosa-2(11),3,5(10),8-tetraene-15,21-dione |

InChI |

InChI=1S/C26H31N3O4/c1-6-23(2,3)26-25(32,14-18-21(30)28-13-7-8-17(28)22(31)29(18)26)16-9-10-19-15(20(16)27-26)11-12-24(4,5)33-19/h6,9-12,17-18,27,32H,1,7-8,13-14H2,2-5H3/t17-,18-,25+,26-/m0/s1 |

InChI Key |

ZPTMKNVJQZMLNE-SSQYTKQRSA-N |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC3=C2N[C@@]4([C@]3(C[C@@H]5N4C(=O)[C@@H]6CCCN6C5=O)O)C(C)(C)C=C)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2NC4(C3(CC5N4C(=O)C6CCCN6C5=O)O)C(C)(C)C=C)C |

Origin of Product |

United States |

Origin and Isolation of Notoamide D

Fungal Source Organisms and Strain Identification

Notoamide D is produced by various fungi, primarily belonging to the genus Aspergillus. These fungi have been isolated from both marine and terrestrial environments, highlighting the widespread distribution of the genetic blueprint for notoamide synthesis. nih.gov

Initial discoveries identified notoamides A-D from a marine-derived fungus identified simply as Aspergillus sp. nih.govacs.orgresearchgate.net This particular fungus was isolated from a marine organism, and its metabolite profile was found to be rich in a variety of structurally diverse prenylated indole (B1671886) alkaloids. nih.govebi.ac.uk Further research has pinpointed specific strains capable of producing this compound and its congeners. For instance, Aspergillus versicolor NRRL 35600, a terrestrial-derived fungus, has also been shown to produce this compound. nih.govnih.gov Interestingly, studies have revealed that different species, and even different strains of the same species, can produce enantiomers (mirror-image isomers) of certain notoamides, suggesting the evolution of highly specific, stereoselective enzymes in these organisms. nih.gov Co-culturing of different marine-derived fungi, such as Aspergillus sulphureus KMM 4640 and Isaria felina KMM 4639, has also been shown to yield this compound among other related alkaloids. mdpi.com

The table below summarizes the key fungal sources of this compound identified in research literature.

| Fungal Genus | Species/Strain | Environment | Associated Notoamides |

| Aspergillus | Aspergillus sp. (marine-derived) | Marine | Notoamides A, B, C, D, E nih.govacs.org |

| Aspergillus | Aspergillus versicolor NRRL 35600 | Terrestrial | Notoamides B, C, D nih.govnih.gov |

| Aspergillus | Aspergillus ochraceus | Terrestrial (food source) | Notoamide R nih.gov |

| Aspergillus | Aspergillus sulphureus KMM 4640 (in co-culture) | Marine (muddy sand) | This compound mdpi.com |

| Aspergillus | Aspergillus versicolor (isolated from sponge) | Marine | This compound mdpi.com |

Fermentation Strategies for this compound Production in Research Settings

The production of this compound for research purposes relies on carefully controlled fermentation processes. The choice of fermentation strategy can significantly influence the yield and the profile of secondary metabolites produced by the fungus.

One common method is solid-state fermentation (SSF) . In this technique, the fungus is cultured on a solid substrate with a limited amount of free water. mdpi.comresearchgate.net For example, Aspergillus amoenus NRRL 35600 has been successfully cultured on rice to produce notoamide-related compounds. nii.ac.jp Another SSF protocol involves using shredded wheat breakfast cereal as the substrate, which was employed for the production of notoamide R by Aspergillus ochraceus. nih.gov SSF is often favored because it can mimic the natural growth conditions of some fungi and lead to higher yields of certain secondary metabolites compared to submerged fermentation. mdpi.comresearchgate.net

Submerged fermentation , where the fungus grows in a liquid nutrient medium, is also utilized. For the marine-derived Aspergillus sp., cultivation was carried out for seventeen to twenty days in a nutrient-rich liquid medium before extraction. nih.gov The composition of the medium is critical; for instance, precursor feeding experiments have been conducted in minimal medium to trace biosynthetic pathways. nih.gov

A more advanced strategy involves co-culture fermentation , where two or more different microorganisms are grown together. The interaction between the species can trigger the expression of otherwise silent gene clusters, leading to the production of novel or enhanced quantities of certain compounds. This compound was successfully isolated from a mixed fermentation of the marine-derived fungi Aspergillus sulphureus KMM 4640 and Isaria felina KMM 4639. mdpi.com

Another research technique is precursor-directed biosynthesis . In these experiments, labeled biosynthetic precursors, such as [13C]-labeled notoamide E, are added to the culture medium. nih.govnih.gov The fungus then incorporates this precursor into downstream metabolites like notoamide C and D. This strategy is not primarily for bulk production but is invaluable for elucidating the steps in the biosynthetic pathway. nih.gov These studies have shown that adding an excess of a precursor like notoamide E can alter the fungus's metabolic profile, sometimes suppressing the production of other major metabolites. nih.govnih.gov

Advanced Isolation and Purification Methodologies for this compound (Research Scale)

Following fermentation, a multi-step process is required to isolate and purify this compound from the complex mixture of fungal metabolites.

The initial step is extraction . The fungal culture (including both the mycelium and the fermentation broth) is typically extracted with organic solvents. A common approach involves pureeing the fungal mass with a solvent mixture like methanol-chloroform (1:1) or extracting a liquid culture with n-butanol (n-BuOH). nih.govnih.gov This process transfers the organic compounds, including this compound, from the aqueous culture environment into the organic solvent phase.

The crude extract obtained is a complex mixture that requires further separation. Chromatography is the cornerstone of purification. Initially, a preliminary separation might be performed using flash chromatography over silica (B1680970) gel. mountainscholar.org The most critical and final purification steps almost invariably employ High-Performance Liquid Chromatography (HPLC) . nih.govnii.ac.jp Specifically, Reversed-Phase HPLC (RP-HPLC) using an ODS (octadecylsilyl) column is frequently cited for the purification of notoamides. nih.gov This technique separates compounds based on their hydrophobicity, allowing for the fine separation of structurally similar alkaloids like notoamides C and D from each other and from other co-metabolites. nih.gov The purity and structure of the final isolated compound are then confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnii.ac.jp

Biosynthetic Pathways and Genetic Basis of Notoamide D

Proposed Biosynthetic Pathway Intermediates and Enzymatic Steps

The biosynthetic pathway to notoamide D is proposed to begin with the condensation of L-tryptophan and L-proline to form the diketopiperazine brevianamide (B1173143) F. uniprot.orguniprot.orgebi.ac.ukmonarchinitiative.orgwikipedia.orguniprot.orgbioaustralis.com This step is catalyzed by a non-ribosomal peptide synthetase (NRPS), specifically NotE (or NotE' in Aspergillus versicolor). uniprot.orgresearchgate.netuniprot.orguniprot.org

Brevianamide F then undergoes a reverse prenylation at the C-2 position of the indole (B1671886) ring to yield deoxybrevianamide E. uniprot.orguniprot.orguniprot.orgproteopedia.org This reaction is catalyzed by the reverse prenyltransferase NotF (or NotF'). uniprot.orgresearchgate.netuniprot.orguniprot.orgproteopedia.org Deoxybrevianamide E is subsequently hydroxylated at the C-6 position of the indole ring, likely by a cytochrome P450 monooxygenase, NotG (or NotG'). nih.govuniprot.orgresearchgate.netuniprot.orguniprot.org This hydroxylation produces 6-hydroxy-deoxybrevianamide E. uniprot.orguniprot.orguniprot.org

A normal prenylation at the C-7 position of 6-hydroxy-deoxybrevianamide E, catalyzed by the prenyltransferase NotC (or NotC'), leads to the formation of notoamide S. nih.govuniprot.orguniprot.orguniprot.orgclockss.org Notoamide S is considered a pivotal branching point in the biosynthesis of notoamides. nih.govuniprot.orgsdu.edu.cnacs.org

Notoamide S can be diverted towards notoamide E through an oxidative pyran ring closure, putatively catalyzed by either NotH (a cytochrome P450 monooxygenase) or NotD (a FAD-linked oxidoreductase). nih.govuniprot.orguniprot.orguniprot.org Notoamide E has been identified as a short-lived precursor that is incorporated into notoamides C and D. acs.orgresearchgate.netnih.govebi.ac.ukresearchgate.net

The final steps leading to this compound from notoamide E involve an indole 2,3-epoxidation followed by a pinacol-like rearrangement. nih.govuniprot.orgsdu.edu.cnnih.govebi.ac.ukrsc.orgresearchgate.net This transformation is catalyzed by the FAD-dependent monooxygenase NotB (or NotB'). nih.govuniprot.orgsdu.edu.cnuniprot.orgproteopedia.orgebi.ac.uk NotB specifically catalyzes the indole 2,3-oxidation of notoamide E, leading to notoamides C and D through this rearrangement. sdu.edu.cnacs.orgebi.ac.uk

The proposed biosynthetic pathway intermediates and the enzymes involved are summarized in the table below:

| Intermediate | Enzyme(s) Involved (putative) | Reaction |

| L-Tryptophan + L-Proline | NotE (NRPS) | Condensation to form diketopiperazine |

| Brevianamide F | NotF (Reverse Prenyltransferase) | Reverse prenylation at C-2 indole |

| Deoxybrevianamide E | NotG (P450 Monooxygenase) | Hydroxylation at C-6 indole |

| 6-Hydroxy-deoxybrevianamide E | NotC (Prenyltransferase) | Normal prenylation at C-7 indole |

| Notoamide S | NotH (P450) or NotD (Oxidoreductase) | Oxidative pyran ring closure |

| Notoamide E | NotB (FAD-dependent Monooxygenase) | Indole 2,3-epoxidation and rearrangement |

| This compound | - | Final product |

Identification and Characterization of Biosynthetic Gene Clusters for this compound

The genes responsible for the biosynthesis of this compound are organized in a biosynthetic gene cluster (BGC) in Aspergillus species. nih.govuniprot.orgresearchgate.netnih.govresearchgate.netmountainscholar.org This cluster, known as the not gene cluster, encodes the enzymes necessary for the various steps of the pathway. nih.govuniprot.orgresearchgate.netnih.gov Comparative analysis of BGCs from different Aspergillus strains producing different notoamide enantiomers or related compounds has provided insights into the genetic basis of their structural diversity. nih.govresearchgate.net

Key genes identified within the not cluster and their proposed functions include:

notE (or notE'): Encodes a bimodular NRPS responsible for the initial condensation of L-tryptophan and L-proline to form brevianamide F. uniprot.orgresearchgate.netuniprot.orguniprot.org

notF (or notF'): Encodes a reverse prenyltransferase that catalyzes the prenylation of brevianamide F to deoxybrevianamide E. uniprot.orgresearchgate.netuniprot.orguniprot.orgproteopedia.org

notG (or notG'): Encodes a cytochrome P450 monooxygenase likely involved in the C-6 hydroxylation of deoxybrevianamide E. nih.govuniprot.orgresearchgate.netuniprot.orguniprot.org

notC (or notC'): Encodes a prenyltransferase responsible for the C-7 normal prenylation of 6-hydroxy-deoxybrevianamide E to form notoamide S. nih.govuniprot.orgresearchgate.netuniprot.orguniprot.org

notH (or notH') / notD (or notD'): Encode enzymes potentially involved in the oxidative pyran ring closure of notoamide S to notoamide E. nih.govuniprot.orguniprot.orguniprot.org NotD is described as a FAD-linked oxidoreductase, and NotH as a P450 monooxygenase. nih.govuniprot.orguniprot.orguniprot.org

notB (or notB'): Encodes a FAD-dependent monooxygenase that catalyzes the indole 2,3-oxidation and subsequent pinacol-like rearrangement of notoamide E to notoamides C and D. nih.govuniprot.orgsdu.edu.cnnih.govresearchgate.netuniprot.orguniprot.orgproteopedia.orgebi.ac.ukresearchgate.net

notI (or notI'): Encodes a FAD-dependent monooxygenase that mediates spiro-oxindole formation in the biosynthesis of other notoamides, such as notoamide A and B, via epoxidation and semi-pinacol rearrangement. nih.govnih.govresearchgate.netproteopedia.orgumich.edu While not directly involved in this compound formation, its similarity to NotB and its role in related notoamides highlight common enzymatic strategies within the family. nih.govsdu.edu.cnnih.govproteopedia.org

The identification and characterization of these genes and their protein products have been crucial in understanding the enzymatic machinery underlying notoamide biosynthesis. nih.govuniprot.orgsdu.edu.cnnih.gov

Genetic Engineering Approaches for Biosynthetic Pathway Elucidation and Optimization

Genetic engineering techniques have been employed to study and manipulate the notoamide biosynthetic pathway. This includes gene knockout and overexpression experiments to confirm the function of specific genes within the not cluster. nih.govuni-marburg.de For instance, characterizing enzymes like NotB and NotI through in vitro studies using heterologously expressed proteins has provided direct evidence for their catalytic roles. sdu.edu.cnnih.govumich.edu

Genetic engineering can also be used to optimize the production of specific notoamides or to generate novel analogs. By manipulating the expression levels of certain enzymes or introducing genes from other pathways, researchers can potentially redirect metabolic flux or introduce new chemical modifications. nih.gov While the provided sources don't detail specific genetic engineering efforts solely focused on optimizing this compound production, the characterization of the BGC and individual enzymes lays the groundwork for such approaches. nih.govnih.gov For example, studies on related brevianamide biosynthesis have utilized engineered E. coli strains expressing enzymes from different pathways, including NotF from the notoamide pathway, to produce intermediates. nih.govbiorxiv.org

Precursor Incorporation Studies in this compound Biosynthesis

Isotopic labeling and precursor feeding studies have been instrumental in elucidating the notoamide biosynthetic pathway and confirming the roles of proposed intermediates. nih.govsdu.edu.cnumich.edunih.govclockss.orgacs.orgacs.orgresearchgate.netnih.govebi.ac.uknih.govnih.govsdu.edu.cn

Studies using doubly 13C-labeled notoamide E fed to Aspergillus cultures have shown significant incorporation of the label into notoamides C and D, providing strong evidence that notoamide E is a direct precursor to these compounds. acs.orgresearchgate.netnih.govebi.ac.ukresearchgate.netnih.gov

Furthermore, incorporation experiments with [13C]2-[15N]2 quadruply labeled notoamide S have demonstrated its role as a pivotal branching point in notoamide biosynthesis, with labels appearing in downstream products including notoamides C and D. sdu.edu.cnacs.orgebi.ac.uk

Feeding studies with [13C]2-[15N]-labeled deoxybrevianamide E and 6-hydroxydeoxybrevianamide E have also been conducted, showing incorporation into oxidized and rearranged metabolites, further supporting their positions early in the pathway. caymanchem.comebi.ac.uknih.govnih.govmedchemexpress.com

These studies, utilizing stable isotopes, allow researchers to trace the fate of specific atoms from proposed precursors into the final products, thereby validating or refuting hypothesized biosynthetic routes.

Chemoenzymatic Synthesis Strategies Informed by Biosynthesis

Understanding the enzymatic steps in the this compound biosynthetic pathway can inform chemoenzymatic synthesis strategies. By utilizing characterized enzymes like NotF and NotB in in vitro reactions or engineered systems, specific steps of the pathway can be replicated or modified in a controlled laboratory setting. proteopedia.orgresearchgate.netresearchgate.netnih.govbiorxiv.orgmdpi.comrsc.org

For example, the NotF-catalyzed prenylation of brevianamide F has been explored in chemoenzymatic approaches to synthesize intermediates. proteopedia.orgresearchgate.netnih.govbiorxiv.org Similarly, the NotB-catalyzed transformation of notoamide E could potentially be integrated into a chemoenzymatic route for this compound synthesis. sdu.edu.cnacs.orgebi.ac.ukresearchgate.net

Chemoenzymatic synthesis offers advantages such as potentially higher stereo- and regioselectivity compared to purely chemical methods, mimicking the efficiency and specificity of natural biosynthetic processes. researchgate.netnih.govbiorxiv.orgmdpi.comrsc.org While specific detailed chemoenzymatic synthesis strategies for this compound itself are not extensively detailed in the provided sources, the characterization of the key enzymes involved in its biosynthesis provides the necessary biocatalytic tools for developing such approaches. sdu.edu.cnproteopedia.orgacs.orgebi.ac.ukresearchgate.net

Chemical Synthesis of Notoamide D and Its Analogues

Strategic Approaches in Total Synthesis of Notoamide D

Total synthesis endeavors for this compound and related notoamides have employed various strategic approaches to assemble the complex polycyclic framework. Key strategies often involve the construction of the bicyclo[2.2.2]diazaoctane core and the indole (B1671886) moiety, followed by late-stage functionalization and cyclization reactions to complete the structure. thieme-connect.comnih.govrsc.orgnih.govresearchgate.net

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of this compound typically involves identifying key bonds whose cleavage simplifies the molecular structure into readily available or more easily synthesized precursors. Strategic disconnections often target the bonds forming the bicyclo[2.2.2]diazaoctane core or those connecting the indole unit to the diketopiperazine system. rsc.orgscripps.edujournalspress.comlkouniv.ac.inresearchgate.netscitepress.org

One common retrosynthetic strategy involves disconnecting the bicyclo[2.2.2]diazaoctane core to reveal a diketopiperazine precursor and a tryptophan-derived unit. Further disconnections may involve cleaving amide bonds within the diketopiperazine or bonds within the indole or prenyl side chains. The choice of disconnection is guided by the availability of reliable synthetic methodologies to perform the reverse, bond-forming reactions. rsc.orgscripps.edulkouniv.ac.inpreprints.org

Stereochemical Control and Asymmetric Synthesis Methodologies

Controlling the stereochemistry of the multiple chiral centers in this compound is paramount for achieving a successful total synthesis. chem960.comnih.govtandfonline.comlibretexts.org Asymmetric synthesis methodologies are crucial for installing the correct relative and absolute stereochemistry at each stereogenic center. libretexts.orgnumberanalytics.com

Approaches to stereochemical control in notoamide synthesis have included the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. numberanalytics.comacs.org Diastereoselective reactions, where existing stereocenters influence the formation of new ones, also play a significant role. nih.gov For instance, the stereochemical outcome of radical cyclization reactions or aza-Prins cyclizations can be influenced by substituents on the reacting partners. thieme-connect.comresearchgate.nettandfonline.com

Novel Reaction Development in this compound Total Synthesis (e.g., Cobalt-mediated Radical Cycloisomerization, Aza-Prins Cyclization, Dieckmann-type Cyclization)

The complexity of this compound has spurred the development and application of novel chemical reactions in its total synthesis. Several key reactions have been successfully employed to construct the core structure and introduce necessary functionalities.

Cobalt-mediated Radical Cycloisomerization: This methodology has been utilized to efficiently construct cyclic systems within the notoamide framework. thieme-connect.comresearchgate.netbham.ac.uk For example, it has been applied to create the cyclohexenyl ring system found in some notoamide structures. thieme-connect.comresearchgate.net

Dieckmann-type Cyclization: Dieckmann-type cyclizations, which involve the intramolecular cyclization of diesters or related compounds to form cyclic β-keto esters, have been used to forge the bicyclo[2.2.2]diazaoctane core in some synthetic routes to prenylated indole alkaloids, including notoamide I. rsc.orgresearchgate.netresearchgate.net This approach leverages enolate chemistry to construct the key ring system. rsc.orgresearchgate.netresearchgate.net

These novel reactions, among others, have been instrumental in overcoming the synthetic challenges associated with the notoamide scaffold, allowing for more efficient and stereoselective routes to these complex natural products.

Divergent Synthesis of this compound Derivatives and Analogues

Divergent synthesis, where multiple target molecules are synthesized from a common intermediate, is a valuable strategy for accessing a library of notoamide derivatives and analogues. rsc.orgoup.com This approach is particularly useful for structure-activity relationship (SAR) investigations, allowing for the systematic exploration of how structural modifications influence biological activity. rsc.orgtandfonline.com

Design Principles for Notoamide Analogs

The design of notoamide analogues is typically guided by the desire to explore the impact of specific structural features on biological activity, improve pharmacokinetic properties, or enhance stability. rsc.orgmdpi-res.com Design principles often involve modifying the indole ring, the prenyl side chain, the diketopiperazine core, or the stereochemistry of the molecule. mdpi.comnih.gov

Rational design may be informed by known SAR data for related indole alkaloids or by computational modeling. mdpi.com Modifications can include variations in the length, branching, or functionalization of the prenyl group, alterations to the substitution pattern on the indole ring, or changes to the oxidation state of the bicyclo[2.2.2]diazaoctane core. mdpi.comnih.gov

Synthetic Methodologies for Structure-Activity Relationship (SAR) Investigations

Synthetic methodologies for SAR investigations of notoamide analogues are designed to be flexible and efficient, allowing for the rapid generation of multiple related compounds. Divergent synthesis strategies, starting from a late-stage intermediate, are particularly well-suited for this purpose. rsc.orgoup.com

Methods employed include parallel synthesis, solid-phase synthesis, and the use of versatile coupling reactions that can accommodate a variety of building blocks. preprints.org Functional group interconversions on a common intermediate or late-stage diversification reactions are also frequently used to generate analogues with different substituents or oxidation states. rsc.org The ability to selectively modify specific parts of the notoamide scaffold while preserving the integrity of the core structure is essential for meaningful SAR studies. rsc.org

Biomimetic Synthesis Approaches for this compound and Related Natural Products

Biomimetic synthesis approaches for this compound and related prenylated indole alkaloids aim to replicate proposed biosynthetic pathways observed in fungi, particularly Aspergillus species. These strategies often involve key transformations such as prenylation, cyclization, oxidation, and rearrangement reactions to construct the complex molecular architecture, including the characteristic bicyclo[2.2.2]diazaoctane core and the spiro-oxindole moiety found in some notoamides sdu.edu.cn.

A central hypothesis in the biogenesis of these alkaloids, including this compound, involves an intramolecular [4+2] hetero-Diels-Alder (IMDA) cycloaddition reaction. sdu.edu.cnsdu.edu.cn This reaction is proposed to form the bicyclo[2.2.2]diazaoctane core structure from an achiral azadiene intermediate. sdu.edu.cnresearchgate.net While the exact enzymatic machinery for this cycloaddition in nature is still under investigation, biomimetic syntheses have successfully employed Diels-Alder strategies to construct this core scaffold. nih.govacs.org

Research has indicated that notoamide E may serve as a key intermediate in the biosynthesis of notoamides C and D. sdu.edu.cnresearchgate.netnih.gov Feeding experiments with labeled notoamide E have shown significant incorporation into notoamides C and D in marine-derived Aspergillus species. sdu.edu.cnresearchgate.netnih.gov The conversion of notoamide E to notoamides C and D is proposed to involve indole 2,3-oxidation catalyzed by an enzyme like NotB, followed by an apparent pinacol-like rearrangement. sdu.edu.cn This enzymatic reaction, characterized for NotB, demonstrates high substrate specificity and leads predominantly to this compound over notoamide C. sdu.edu.cn

Biomimetic total syntheses of this compound and related compounds have been achieved, providing support for the proposed biosynthetic routes and allowing for the preparation of these complex molecules in the laboratory. For instance, a biomimetic approach has been reported for the synthesis of notoamides B, C, and D. nih.gov These syntheses often start from readily available precursors like tryptophan and proline derivatives, incorporating prenyl groups and subsequently employing cyclization and oxidation steps to build the intricate ring systems. nih.govresearchgate.net

The stereochemical diversity observed in naturally occurring notoamides and related alkaloids, including distinct enantiomers produced by different fungal strains, poses intriguing questions addressed by both biological and chemical synthesis studies. sdu.edu.cnnih.gov Biomimetic syntheses have contributed to understanding how specific enzymes or reaction conditions might control the stereochemical outcome of key steps, such as the proposed IMDA cycloaddition. researchgate.netnih.gov

Detailed research findings from biomimetic synthesis efforts have provided insights into the reactivity of proposed biosynthetic intermediates. sdu.edu.cn These studies have helped refine the understanding of the biogenetic pathways and the sequence of transformations involved in the formation of this compound and other members of this alkaloid family. sdu.edu.cnnih.gov For example, studies on the biosynthesis of notoamide J, another related alkaloid, have explored potential precursor roles and rearrangement mechanisms. nih.govacs.org

The development of efficient biomimetic routes not only validates biosynthetic hypotheses but also provides access to these structurally complex natural products and their analogues for further study. sdu.edu.cnresearchgate.net

While specific quantitative data tables directly detailing yields or reaction conditions solely for the biomimetic synthesis of this compound across various approaches were not extensively available in the provided snippets, the research highlights the successful application of biomimetic strategies to synthesize this compound and related structures. The focus is often on the key biomimetic steps, such as the proposed Diels-Alder cycloaddition and oxidative rearrangements, which mimic the enzymatic transformations believed to occur in fungal biosynthesis.

Biological Activity and Mechanistic Investigations of Notoamide D

Cellular and Molecular Activity Profiles of Notoamide D and its Analogs

This compound and related notoamide-type alkaloids have been investigated for their effects on various cellular processes, including their impact on cancer cell lines and the modulation of key cellular pathways.

Antiproliferative Activity in in vitro Cell Line Models

Notoamides, including this compound and its analogs, have been evaluated for their cytotoxic and antiproliferative effects against a range of cancer cell lines. While this compound itself has shown less potent cytotoxicity compared to some of its analogs in certain studies, other notoamide-type alkaloids have demonstrated significant activity.

For instance, notoamides A-C have shown moderate cytotoxicity against HeLa (cervical carcinoma) and L1210 (lymphoblast-like) cell lines, with IC₅₀ values in the range of 22-52 μg/mL. uniprot.orgresearchgate.netd-nb.infopreprints.org this compound, in one study, had an IC₅₀ value greater than 100 μg/mL against these cell lines. nii.ac.jpuniprot.org However, other notoamide-type alkaloids have shown potent inhibition against hepatocellular carcinoma (HCC) cell lines. nih.govrsc.orgnih.gov Specifically, notoamide G has demonstrated potent inhibition against a panel of HCC cell lines, including HepG2 and Huh-7 cells, with IC₅₀ values ranging from 0.42 to 3.39 μM, comparable to paclitaxel. nih.govrsc.orgnih.gov Sclerotiamides C and F, classified as notoamide-type alkaloids, have also shown significant inhibition against several tumor cell lines with IC₅₀ values ranging from 1.6 to 7.9 μM. researchgate.net

| Compound | Cell Line(s) Tested | IC₅₀ (μg/mL) | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Notoamide A | HeLa, L1210 | 22-52 | uniprot.orgresearchgate.netd-nb.infopreprints.org | |

| Notoamide B | HeLa, L1210 | 22-52 | uniprot.orgresearchgate.netd-nb.infopreprints.org | |

| Notoamide C | HeLa, L1210 | 22-52 | uniprot.orgresearchgate.netd-nb.infopreprints.org | |

| This compound | HeLa, L1210 | >100 | nii.ac.jpuniprot.org | |

| Notoamide G | HepG2, Huh-7 (HCC) | 0.42-3.39 | nih.govrsc.orgnih.gov | |

| Notoamide I | HeLa | 21 | researchgate.netacs.org | |

| Sclerotiamide C | Various tumor cell lines | 1.6-7.9 | researchgate.net | |

| Sclerotiamide F | Various tumor cell lines | 1.6-7.9 | researchgate.net |

Modulation of Cellular Pathways and Signaling Mechanisms

Investigations into the mechanisms underlying the antiproliferative effects of notoamide-type alkaloids, particularly notoamide G, have revealed their ability to modulate key cellular pathways, including apoptosis and autophagy, often mediated through signaling cascades like the P38/JNK pathway.

Notoamide G has been shown to inhibit the viability of HepG2 and Huh-7 cells via both apoptosis and autophagy pathways. nih.govrsc.orgnih.gov It activates the expression of caspase-3, caspase-8, and caspase-9, along with the degradation of PARP, suggesting the induction of apoptosis through both mitochondrial and death receptor-mediated pathways. nih.govrsc.orgnih.gov Additionally, notoamide G increases autophagic vacuoles and upregulates key autophagy proteins like Beclin1 and LC3B in a dose-dependent manner. nih.govrsc.orgnih.gov Further studies indicate that notoamide G promotes the phosphorylation of P38 and JNK, suggesting that its antitumor proliferation effect in HCC cells is mechanistically mediated by apoptosis and autophagy through the P38/JNK signaling pathway. nih.govrsc.orgnih.govresearchgate.netmdpi.com Sclerotiamide C has also been observed to trigger apoptosis in HeLa cells by arresting the cell cycle. researchgate.netmdpi.com

Antimicrobial Activity and Underlying Mechanisms

While the primary focus of research on this compound and its direct analogs appears to be on their cytotoxic activities, some studies on related indole (B1671886) alkaloids from marine fungi have explored antimicrobial effects.

Some marine-derived indole alkaloids have shown antibacterial and antimicrobial activities against specific pathogens. ebi.ac.ukresearchgate.net For example, compound 95, a nitrogen heterocycle from a marine-derived Aspergillus species, exhibited antimicrobial activity against E. tarda, E. coli, M. luteus, P. aeruginosa, and V. harveyi. mdpi.com Compound 96 also showed activity against Aeromonas hydrophila, E. coli, M. luteus, and P. aeruginosa. mdpi.com However, a study on circumdatins and notoamide B from Aspergillus ochraceus did not reveal any antibacterial potential against S. aureus or E. coli or antifungal effect against A. niger. nih.gov While the search results mention antimicrobial activity in the context of marine indole alkaloids and some Aspergillus metabolites, specific data on the antimicrobial activity of this compound itself is limited in the provided snippets.

Immunomodulatory Effects and Associated Pathways

Information specifically detailing the immunomodulatory effects of this compound and its associated pathways is limited within the provided search results. While some marine-derived natural products, including certain alkaloids, have been investigated for anti-inflammatory effects researchgate.netd-nb.infonih.govthieme-connect.com, direct evidence regarding the immunomodulatory activity of this compound is not explicitly present in the provided snippets.

Structure-Activity Relationship (SAR) Studies for this compound and Related Structures

Structure-Activity Relationship (SAR) studies for this compound and related notoamide-type alkaloids aim to understand how structural variations influence their biological activities.

Differences in the core ring system and functional groups appear to play a significant role in the observed biological activities of notoamides. For instance, notoamides A-C, which contain a dihydroxypyrano-2-oxindole ring system, showed moderate cytotoxicity, while this compound, which contains a pyrroloindol ring, exhibited less cytotoxicity in one study. nii.ac.jpd-nb.info This suggests that the presence or absence of the spiro-oxindole functionality and the specific indole-derived unit significantly impact cytotoxic potential. nii.ac.jp

The bicyclo[2.2.2]diazaoctane core is a characteristic feature of many biologically active fungal indole alkaloids, including notoamides. ebi.ac.ukresearchgate.netresearchgate.netpreprints.orgnih.govnih.gov Variations in the prenylation patterns and oxidation states on this core and the associated indole units contribute to the structural diversity and likely influence the biological profiles of notoamide analogs. nih.govumich.edunih.gov The presence of a unique 2,2-diaminopropane unit in sclerotiamides C and D, and a coumarin (B35378) unit in sclerotiamides E and F, highlights how hybrid structures can also arise and exhibit significant inhibitory activities, suggesting that modifications to the notoamide scaffold can lead to altered or enhanced biological effects. researchgate.netmdpi.com

Understanding the enzymatic steps in the biosynthetic pathway, such as the role of NotB in the formation of this compound from notoamide E, also provides insights into how specific structural features are introduced and how manipulating these enzymes could potentially lead to the production of analogs with modified activities. ebi.ac.uksdu.edu.cnnih.govnih.gov Comparative analysis of the biosynthetic gene clusters for different notoamide and related alkaloid pathways further aids in understanding the structural basis for their diverse biological profiles. nih.gov

Computational Approaches to SAR and Molecular Interactions (e.g., QSAR, Molecular Docking)

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are valuable tools for predicting and understanding the molecular interactions of compounds like this compound. QSAR models can correlate structural descriptors with biological activity, helping to identify features important for activity. nih.gov Molecular docking studies can provide insights into the potential binding modes and affinities of this compound with target proteins or enzymes. nih.govmdpi.com While specific detailed computational studies solely focused on the SAR and docking of this compound were not extensively highlighted in the search results, these approaches are generally applied in the study of related indole alkaloids to understand their interactions and guide the design of analogs. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net For example, molecular docking has been used to study the interaction of other notoamide derivatives, like notoamide I, with viral proteins. nih.govmdpi.com

Rational Design Principles for Modulating this compound Activity

Rational design principles for modifying this compound's activity would be guided by SAR information and computational studies. By identifying key structural features involved in target binding or biological pathways, chemists can synthesize analogs with targeted modifications. For instance, if a specific functional group is found to be crucial for interaction with a biological target, modifications to this group could be explored to enhance potency or selectivity. Similarly, understanding the biosynthetic pathway and the enzymes involved, such as NotB which is involved in the formation of notoamides C and D, could potentially allow for biosynthetic engineering to produce modified structures. nih.govnih.govresearchgate.netacs.org The diverse bioactivities within the notoamide family suggest that structural diversification can lead to enhanced biological activities. nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding how this compound exerts its biological effects at the molecular level involves identifying its cellular targets and the downstream pathways it influences.

Target Identification and Validation Methodologies

Identifying the specific molecular targets of natural products like this compound is a critical step in elucidating their mechanisms of action. Methodologies for target identification can include biochemical assays, pull-down experiments, and activity-based protein profiling. nih.gov Once potential targets are identified, validation through techniques such as gene silencing, overexpression studies, and the use of selective inhibitors is necessary to confirm the functional relevance of the interaction. While the specific targets of this compound were not explicitly detailed, studies on related notoamide-type alkaloids have explored their effects on various cellular processes, including apoptosis and autophagy, suggesting potential interactions with proteins involved in these pathways. rsc.orgrsc.orgacs.org

Protein-Ligand Interaction Studies (e.g., Biophysical Assays, Structural Biology)

Investigating the direct interaction between this compound and its potential protein targets provides detailed insights into the binding event. Biophysical assays, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and thermal shift assays, can quantify binding affinity and thermodynamics. Structural biology techniques, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide high-resolution three-dimensional structures of this compound in complex with its target protein, revealing the precise binding site and interaction details. nih.govnih.govchemrxiv.orgfrontiersin.org Studies on the biosynthesis of notoamides have involved the structural characterization of enzymes like NotF, a prenyltransferase, providing insights into protein-ligand interactions within the biosynthetic machinery. scispace.comescholarship.org While specific protein-ligand interaction studies for this compound itself were not prominently featured, these methods are standard in the investigation of related natural products and their biological targets.

Downstream Cellular and Biochemical Pathway Analysis

Analyzing the downstream cellular and biochemical effects of this compound treatment helps to map the signaling pathways and biological processes that are modulated by the compound. This can involve techniques such as Western blotting to assess protein phosphorylation and expression levels, quantitative PCR to measure gene expression, and phenotypic assays to observe cellular responses like cell cycle progression, apoptosis, and autophagy. rsc.orgrsc.org Although this compound showed lower cytotoxicity compared to some other notoamides, studies on notoamide G, a related notoamide-type alkaloid, have demonstrated its ability to induce apoptosis and autophagy in hepatocellular carcinoma cells via the P38/JNK signaling pathway. rsc.orgrsc.org This suggests that notoamide-type alkaloids can influence key cellular survival and death pathways. Marine indole alkaloids, in general, are known to affect downstream signaling cascades by interacting with proteins like protein kinase C (PKC). researchgate.net

Cellular Phenotypic Assays for Mechanistic Investigations

Cellular phenotypic screening is a drug discovery approach that assesses the effect of compounds on cell morphology, viability, proliferation, or other observable cellular characteristics without necessarily knowing the initial molecular target revvity.com. This method is particularly valuable for complex natural products like this compound, where the precise mechanism of action may not be immediately clear. By observing the changes induced in cells upon exposure to this compound, researchers can gain insights into the affected cellular pathways and processes revvity.comresearchgate.net.

Research into this compound and related notoamides has employed cellular phenotypic assays, primarily focusing on their cytotoxic and anti-proliferative effects, particularly in cancer cell lines nih.govresearchgate.net. These assays measure endpoints such as cell viability, cell cycle progression, and the induction of specific cellular death pathways like apoptosis and autophagy nih.govmdpi.com.

Studies have shown that notoamide analogs, including notoamide C, can induce cell cycle arrest nih.govresearchgate.net. For instance, notoamide C was reported to trigger G2/M cell cycle arrest in HeLa and L1210 cell lines nih.gov. While specific detailed phenotypic assay data solely for this compound's effect on cell cycle were not prominently found in the immediate search results, the activity of closely related notoamides suggests that similar investigations involving cell cycle analysis (a form of phenotypic assay) are relevant to understanding this compound's mechanism.

Furthermore, investigations into notoamide G, another notoamide-type alkaloid, have demonstrated its ability to inhibit the viability of hepatocellular carcinoma cells (HepG2 and Huh-7) by inducing both apoptosis and autophagy nih.govmdpi.com. Phenotypic assays used in these studies included monitoring autophagic vacuoles using techniques like flow cytometry and fluorescence microscopy nih.gov. Western blot analysis, while a molecular technique, is often used in conjunction with phenotypic observations to confirm the activation of key markers like Beclin1 and LC3B, which are indicative of autophagy nih.gov. The induction of apoptosis was assessed by observing the activation of caspases (caspase-3, -8, and -9) and the degradation of PARP, suggesting involvement of mitochondrial and death receptor-mediated pathways nih.govmdpi.com. These findings on notoamide G highlight the types of phenotypic and correlative molecular assays used to dissect the mechanisms of action within the notoamide class.

Although direct, detailed phenotypic assay data specifically and exclusively for this compound's mechanism were not extensively detailed in the provided search snippets beyond its classification and source, the context of related notoamides strongly indicates that cellular phenotypic assays, such as viability, proliferation, cell cycle analysis, and assessment of cell death markers (apoptosis/autophagy), are standard approaches used to investigate the biological activities and mechanisms of this compound class. Phenotypic screening approaches are considered valuable for identifying anticancer compounds from marine fungi, the source of notoamides nih.gov.

The use of techniques like phospho flow cytometry in combination with fluorescent cell barcoding allows for the analysis of intracellular signaling events, such as phosphorylation, in response to compound treatment, providing a link between phenotypic changes and underlying molecular pathways nih.gov. This integrated approach, sometimes referred to as mechanism-informed phenotypic screening, helps in deconvoluting the targets and mechanisms of action of bioactive compounds drugtargetreview.com.

Based on the available information, cellular phenotypic assays for this compound and its analogs likely involve:

Cell Viability and Proliferation Assays: Measuring the impact on cell growth and survival using methods like ATP detection (e.g., CellTiter-Glo) or label-free readouts nih.gov.

Cell Cycle Analysis: Assessing the distribution of cells in different phases of the cell cycle (G1, S, G2/M) to identify cell cycle arrest nih.govresearchgate.net.

Apoptosis Assays: Detecting markers of programmed cell death, such as caspase activation, PARP cleavage, or changes in membrane asymmetry nih.govmdpi.com.

Autophagy Assays: Monitoring the formation of autophagic vacuoles and the lipidation of LC3B nih.govmdpi.com.

Morphological Analysis: Observing changes in cell shape, size, and organelle structure using microscopy revvity.combikaken.or.jp.

While specific quantitative data tables solely for this compound's phenotypic effects were not retrieved, the research on related notoamides provides a strong framework for the types of cellular phenotypic assays employed in this field.

Advanced Methodologies in Notoamide D Research

Advanced Spectroscopic Techniques for Elucidating Notoamide D Interactions and Stereochemistry (e.g., 2D NMR, ECD)

Advanced spectroscopic methods are crucial for the structural elucidation and stereochemical assignment of complex natural products like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques such as COSY, HMQC, and HMBC, is extensively used to determine the planar structure by mapping the connectivity of atoms within the molecule. nih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides precise molecular weight information, confirming the elemental composition. nih.gov

Determining the absolute configuration, or stereochemistry, is a critical step, especially for chiral molecules like this compound. Electronic Circular Dichroism (ECD) spectroscopy, often combined with computational calculations, is a powerful tool for this purpose. nih.govresearchgate.netresearchgate.net By comparing experimental ECD spectra with theoretically calculated spectra for different possible stereoisomers, researchers can confidently assign the absolute configuration. nih.govresearchgate.netresearchgate.net This is particularly important as different enantiomers of related notoamides have shown varying biological activities. researchgate.net

Chromatographic and Separation Techniques for Complex Mixture Analysis in Research

Fungal extracts are often complex mixtures containing numerous secondary metabolites. Chromatographic techniques are indispensable for isolating and purifying individual compounds like this compound from these mixtures for detailed analysis and biological testing. High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation of natural products, including chiral compounds. pensoft.net Various stationary phases, including chiral stationary phases, are employed to achieve effective separation based on differences in polarity, size, or stereochemistry. pensoft.net

Coupling chromatography with mass spectrometry (LC-MS) is a powerful approach for the analysis of complex mixtures, allowing for the detection, identification, and relative quantification of multiple compounds in a single run. nih.gov LC-MS/MS, which involves tandem mass spectrometry, provides fragmentation data that aids in the structural characterization and dereplication of known compounds. nih.gov Molecular networking, a data analysis approach applied to LC-MS/MS data, helps visualize the chemical diversity within a complex extract and group structurally related compounds, facilitating the targeted isolation of novel or interesting metabolites. geomar.de

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling play an increasingly significant role in this compound research, complementing experimental studies. These methods can provide insights into molecular properties, conformations, and interactions that are difficult to obtain experimentally. researchgate.netgeomar.de

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and flexibility of this compound is essential for comprehending its potential interactions with biological targets. Conformational analysis explores the various stable spatial arrangements of the molecule. Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, simulating its movement and interactions in a simulated environment, such as a solvent or a protein binding site. researchgate.netuniroma1.it MD simulations can help assess the stability of ligand-protein complexes and reveal details about the binding process. uniroma1.it While computationally intensive, techniques like induced-fit docking, where both the ligand and the enzyme are treated as flexible, can provide valuable insights into substrate binding. scispace.com

In Silico Ligand-Based and Structure-Based Design for Chemical Biology Probes

Computational approaches are utilized in the design of chemical biology probes and potential drug candidates based on the this compound scaffold. In silico methods can be broadly classified into ligand-based and structure-based approaches. mdpi.comresearchgate.net

Ligand-based design relies on the knowledge of known active molecules to infer the properties required for activity. Techniques like quantitative structure-activity relationship (QSAR) modeling build predictive models correlating chemical structures with biological activity. mdpi.com

Structure-based design utilizes the three-dimensional structure of a target protein to design molecules that can bind to it. Molecular docking simulations predict the binding orientation and affinity of a ligand to a protein binding site. uniroma1.itmdpi.comnih.gov This can be used to screen libraries of compounds or design novel molecules with improved binding characteristics. mdpi.commdpi.com These in silico methods accelerate the discovery process by prioritizing compounds for synthesis and experimental testing. uniroma1.itmdpi.com

Omics Technologies in Comprehensive Mechanistic Studies (e.g., Proteomics, Metabolomics)

'Omics' technologies provide a global perspective on the biological systems involved in this compound production and its effects. Metabolomics focuses on the comprehensive analysis of all metabolites in a biological sample. mdpi-res.comresearchgate.net In the context of this compound research, metabolomics can be used to profile the metabolic changes in fungal cultures under different conditions, helping to identify factors that influence notoamide production. researchgate.netcolab.ws It can also be applied to study the metabolic fate of this compound in biological systems or its impact on the host organism's metabolism. colab.ws

Proteomics involves the large-scale study of proteins. nih.govntu.edu.sg In mechanistic studies of this compound, proteomics can be used to identify proteins that interact with this compound or proteins whose expression levels are altered in response to the compound. nih.gov This can provide insights into the molecular targets and pathways affected by this compound, such as its reported effects on apoptosis and autophagy via the P38/JNK signaling pathway in hepatocellular carcinoma cells, which involved investigating the expression of key proteins like caspase-3, caspase-8, caspase-9, PARP, Beclin1, and LC3B. nih.gov Integrating metabolomics and proteomics data can provide a more comprehensive understanding of the biological processes influenced by this compound. nih.gov

Chemical Biology Probes and Tools Derived from this compound

Chemical biology probes are molecules derived from natural products or synthetic compounds that are used to study biological processes. Given the biological activities observed for this compound and related notoamides, they serve as potential scaffolds for developing chemical biology tools. researchgate.netmdpi.com Modifications of the this compound structure can be synthesized to create probes with specific tags (e.g., fluorescent labels, affinity tags) to track their localization in cells, identify their binding partners, or perturb specific biological pathways. Such probes can be invaluable for dissecting the molecular mechanisms underlying the observed biological effects of this compound, such as its reported antitumor activities. nih.govnih.gov The synthesis of modified notoamides allows for structure-activity relationship studies to identify the key structural features responsible for activity and to develop more potent or selective probes. mdpi.com

Future Directions and Research Perspectives for Notoamide D

Exploration of Undiscovered Biological Activities and Novel Preclinical Research Avenues

While some biological activities have been noted for notoamides, the full spectrum of notoamide D's potential remains to be explored. Notoamides A-C have shown moderate cytotoxicity against certain cancer cell lines, and notoamide C has been observed to induce cell cycle arrest. mdpi.compreprints.org Notoamide I has shown weak cytotoxicity. mdpi.com Sclerotiamides C and F, which are notoamide-type alkaloids or hybrids, have demonstrated significant inhibition against tumor cell lines and can induce apoptosis. researchgate.net These findings suggest that further investigation into the cytotoxic and anti-proliferative effects of this compound and its analogues is warranted. Preclinical research could focus on specific cancer types, the underlying mechanisms of action, and potential synergies with existing therapies.

Beyond cytotoxicity, the diverse activities observed within the broader family of prenylated indole (B1671886) alkaloids, including insecticidal, antitumor, anthelmintic, and antibacterial properties, suggest that this compound may possess other undiscovered biological activities. nih.gov Exploring these possibilities through broad-based biological screening assays could reveal novel therapeutic avenues.

Challenges and Opportunities in Scalable Biosynthetic and Chemical Production (Research Scale)

Producing sufficient quantities of this compound for research purposes presents challenges. While it can be isolated from fungal cultures, it is often produced in trace amounts under normal growth conditions. nih.gov Biosynthetic studies have shown that the production of notoamides C and D can be increased by adding specific precursors like notoamide E to the culture medium, suggesting opportunities for optimizing fermentation conditions. nih.gov

Understanding the biosynthetic pathway is crucial for developing scalable production methods. Research has identified key enzymes involved in the biosynthesis of notoamides, such as NotB, an FAD-dependent oxidase that catalyzes the conversion of notoamide E to notoamides C and D through a pinacol-like rearrangement. sdu.edu.cn Further characterization of the enzymes and genes in the not gene cluster is necessary to potentially engineer fungal strains for higher yields or to establish in vitro enzymatic synthesis routes. nih.gov

Chemical synthesis provides an alternative for obtaining this compound and its analogues. While total syntheses of related notoamides like notoamides C and D have been reported, developing efficient and scalable synthetic routes for this compound specifically remains an area of research. researchgate.net Challenges include the complex polycyclic structure and multiple stereogenic centers. Opportunities lie in developing innovative synthetic strategies that are both efficient and amenable to producing larger quantities for research.

Innovative Synthetic Strategies for this compound and Diverse Analogues

The structural complexity of this compound makes it an attractive target for synthetic chemists. Developing innovative synthetic strategies is essential not only for producing this compound but also for creating diverse analogues with potentially altered or enhanced biological activities. Approaches could involve novel cascade reactions, stereoselective transformations, and the use of advanced catalytic methods. chinesechemsoc.org

The biosynthesis of notoamides involves intriguing steps, such as the proposed intramolecular Diels-Alder cycloaddition and pinacol-type rearrangements, which can inspire biomimetic synthetic approaches. ebi.ac.uksdu.edu.cn Exploring these biomimetic strategies could lead to more efficient and potentially enantioselective syntheses. Furthermore, synthesizing diverse analogues by modifying different parts of the this compound scaffold can help establish structure-activity relationships, guiding the design of compounds with improved properties.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A comprehensive understanding of this compound's biological activities and biosynthesis requires the integration of multi-omics data. Genomic, transcriptomic, proteomic, and metabolomic approaches can provide insights into the genetic basis of notoamide production, the regulation of biosynthetic genes, the enzymes involved, and the metabolic pathways connected to notoamide biosynthesis. ucc.iemdpi.com

Integrating these data sets can help identify novel genes and enzymes in the biosynthetic pathway, understand how environmental factors or co-culturing with other microorganisms influence notoamide production, and elucidate the molecular targets and pathways affected by this compound in biological systems. mdpi.comresearchgate.net This holistic approach can accelerate the discovery of new notoamide analogues and shed light on their mechanisms of action at a systems level.

This compound as a Foundational Scaffold for Chemical Biology Tool Development

Natural products with complex and unique structures, like this compound, can serve as foundational scaffolds for developing chemical biology tools. thieme-connect.de These tools are small molecules that can selectively modulate biological processes, aiding in the study of protein function, cellular pathways, and disease mechanisms.

The distinct structural features of this compound, such as its polycyclic core and functional groups, could be leveraged to design probes for identifying and studying its biological targets. By chemically modifying the this compound scaffold, researchers could create derivatives with appended tags (e.g., fluorescent labels, affinity tags) for imaging, pull-down assays, or activity-based protein profiling. Such tools would be invaluable for dissecting the complex biological interactions of this compound and understanding its cellular effects.

Q & A

Q. What are the primary biosynthetic precursors of notoamide D, and how are they identified experimentally?

this compound is derived from intermediates such as notoamide E and notoamide C through oxidative cyclization and enzyme-mediated transformations. Identification involves isotopic labeling (e.g., ¹³C-labeled precursors) and tracking metabolic incorporation via LC-MS and NMR. For example, notoamide E is transiently produced in fungal cultures and rapidly converted to downstream metabolites like this compound, as shown in precursor-feeding studies .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Key methods include:

- NMR spectroscopy for structural elucidation of stereochemistry and connectivity.

- LC-MS to monitor biosynthetic intermediates and validate isotopic incorporation .

- X-ray crystallography to resolve absolute configurations, particularly for unstable metabolites like stephacidin B, which decomposes into avrainvilleamide via retro-Diels–Alder reactions .

Q. How are fungal cultures optimized to isolate this compound efficiently?

- Time-course analysis : this compound production is time-dependent, with early-stage cultures favoring precursor accumulation (e.g., notoamide E) and later stages yielding mature metabolites .

- Solvent systems : DMSO enhances solubility of hydrophobic intermediates during extraction, critical for recovering compounds like stephacidin A .

Advanced Research Questions

Q. What enzymatic mechanisms drive the conversion of notoamide E to this compound?

The pathway involves:

- NotB-mediated oxidation : Notoamide E undergoes oxygenation to form an epoxide intermediate.

- Cyclization : A non-enzymatic [4+2] cycloaddition generates the bicyclo[2.2.2]diazaoctane core, followed by stereoselective modifications by cytochrome P450 oxidases (e.g., SpeG) . Challenges include reconciling discrepancies in enzyme promiscuity; for instance, Aspergillus amoenus processes (+)-6-epi-stephacidin A to versicolamide B but not its enantiomer .

Q. How can synthetic strategies overcome low yields in this compound analog production?

- Radical-mediated ring-opening : Using thiophenol and phenyl disulfide under photolytic conditions improves stephacidin A conversion to notoamide T, a precursor to this compound .

- Temperature control : Reactions at −40°C minimize undesired double-bond isomerization during reductive steps .

- Chiral resolution : Diastereomeric mixtures (e.g., notoamide T and its C-6 epimer) are separated via preparative HPLC .

Q. What experimental approaches resolve contradictions in biosynthetic pathway proposals?

- Gene knockout studies : Disrupting speF (FAD oxidase) or speG (P450 oxidase) in Aspergillus spp. halts this compound production, confirming their roles .

- Comparative metabolomics : LC-MS profiles of wild-type vs. mutant strains reveal missing intermediates, as seen in the absence of notoamide S in A. versicolor .

Q. How do stereochemical variations impact this compound bioactivity?

- Enantiomer-specific assays : (+)-Notoamide B shows antiproliferative effects in hepatocellular carcinoma (HCC) cells via P38/JNK pathways, while (−)-isoforms are inactive .

- Crystal structure analysis : Absolute configurations (e.g., 6-epi-stephacidin A) are validated via X-ray diffraction to correlate structure with autophagy-inducing activity .

Methodological Challenges & Data Interpretation

Q. What strategies mitigate instability issues in this compound-related metabolites during analysis?

- Low-temperature storage : Compounds like stephacidin B are stored at −80°C to prevent retro-Diels–Alder decomposition .

- In situ NMR : Real-time monitoring in deuterated solvents avoids degradation during structural characterization .

Q. How are isotopic labeling studies designed to trace this compound biosynthesis?

- Dual-labeling : Using ¹³C-¹H double-labeled notoamide E tracks carbon migration during cyclization .

- Precursor incorporation : Feeding ¹³C-notoamide T to fungal cultures quantifies its conversion to stephacidin A (4.7% incorporation) and notoamide B (0.6%) via mass spectrometry .

Q. What computational tools predict biosynthetic gene clusters for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.